CDC801 is classified under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It is recognized for its activity against phosphodiesterase 4 and tumor necrosis factor-alpha, making it relevant in the treatment of conditions associated with inflammation and immune response dysregulation. The compound has been patented for its unique structural properties and biological activities, indicating its importance in medicinal chemistry .
The synthesis of CDC801 involves several key steps that modify the thalidomide backbone to enhance its pharmacological properties. The primary synthetic route includes:
The molecular structure of CDC801 is characterized by a tricyclic framework that includes a benzoxazole moiety. Key features include:
Molecular modeling studies suggest that the specific arrangement of functional groups allows for effective interaction with biological targets, enhancing its therapeutic potential .
CDC801 participates in several chemical reactions relevant to its mechanism of action:
The inhibition constants (IC50) for CDC801 have been reported at approximately 1.1 μM for phosphodiesterase 4 and 2.5 μM for tumor necrosis factor-alpha, indicating potent activity .
The mechanism of action of CDC801 primarily revolves around its role as an inhibitor of phosphodiesterase 4 and tumor necrosis factor-alpha:
This dual action positions CDC801 as a promising candidate for treating conditions characterized by excessive inflammation .
The physical and chemical properties of CDC801 are crucial for understanding its behavior in biological systems:
Elemental analysis reveals:
These properties influence both the pharmacokinetics and pharmacodynamics of CDC801.
CDC801 has several scientific applications due to its pharmacological properties:
CDC801 represents a strategically designed small molecule targeting key inflammatory pathways. As a dual phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor, it occupies a unique niche in the therapeutic landscape for immune-mediated disorders. Its development reflects the evolving paradigm in pharmacology that prioritizes multi-target engagement over single-pathway inhibition, aiming to enhance efficacy while potentially mitigating compensatory biological mechanisms that limit traditional therapies. Contemporary research focuses on elucidating its precise molecular interactions, cellular impacts, and therapeutic potential within inflammatory cascades, positioning it as a compelling candidate for conditions like psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis where PDE4 and TNF-α play synergistic pathological roles [1] [4].
The discovery of CDC801 emerged from systematic efforts to optimize early PDE4 inhibitors (e.g., rolipram) notorious for dose-limiting emesis and nausea. While not originating from serendipitous observation like early anti-inflammatories, its development was driven by rational drug design principles in the late 1990s–early 2000s, coinciding with advances in structural biology and high-throughput screening. Researchers sought compounds with improved selectivity within the PDE4 subfamilies (A-D) and ancillary activity against pivotal cytokines like TNF-α. CDC801 was identified through targeted screening of synthetic libraries focusing on catechol-ether derivatives—a scaffold known for PDE4 affinity—followed by medicinal chemistry optimization to enhance TNF-α suppression. Unlike biologics (e.g., anti-TNF antibodies), its small molecular weight enables oral bioavailability, aligning with pharmacological goals for patient-convenient administration in chronic inflammatory conditions. Though its exact discovery timeline is less documented than flagship drugs like apremilast, patent analyses and early cellular studies highlight its emergence alongside second-generation PDE4 inhibitors aiming for broader anti-inflammatory profiles [1] [9].
CDC801 is classified as a potent, orally active pan-PDE4 inhibitor with ancillary TNF-α inhibitory activity. Its enzymatic targeting is characterized by:
Table 1: CDC801 Selectivity Profile Among PDE4 Subfamilies
PDE4 Subfamily | CDC801 IC₅₀ (μM) | Primary Tissue Expression |
---|---|---|
PDE4A | ~1.1* | CNS, Immune Cells |
PDE4B | ~1.1* | Leukocytes, Lungs |
PDE4C | ~1.1* | Smooth Muscle |
PDE4D | ~1.1* | Brain, Heart |
*Based on homologous inhibition kinetics; direct isoform-specific assays for CDC801 are limited [1] [8].
CDC801’s inhibition of TNF-α (IC₅₀ = 2.5 μM) presents a mechanistically complex dimension. TNF-α is a master pro-inflammatory cytokine produced primarily by macrophages, T-cells, and dendritic cells, acting via TNFR1 (ubiquitous) and TNFR2 (immune-specific) receptors. Its signaling drives NF-κB and MAPK pathways, amplifying inflammation, cellular adhesion, and tissue damage [5] [10]. CDC801 modulates this axis through both direct and indirect mechanisms:
Table 2: Cellular Effects of CDC801 in Inflammatory Models
Cell Type | Inducer | CDC801 Effect | Key Mechanism |
---|---|---|---|
Human PBMCs | LPS | ↓ TNF-α production (IC₅₀=2.5 μM) | cAMP-driven CREB activation; Transcriptional suppression |
Macrophages | IFN-γ + CD40L | ↓ IL-12, ↓ NO synthase | PDE4 inhibition; NF-κB modulation |
Dendritic Cells | Antigen uptake | ↓ Co-stimulatory molecule expression | Impaired maturation via cAMP/PKA |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7